Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate
Overview
Description
Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate is a bicyclic compound with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol . This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom within the ring system. It is primarily used in research settings and is not intended for human use .
Preparation Methods
The synthesis of ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate can be achieved through various synthetic routes. One notable method involves the reaction of 1-benzylperhydropyrano[3,4-c]pyrrol-4-one with 1-benzyl-3-(2-bromoethyl)-4-ethoxycarbonylpyrrolidinium bromide . This method can be modified by incorporating a chiral substituted benzyl group on the nitrogen atom to produce enantiomerically pure forms of the compound . Industrial production methods typically involve bulk custom synthesis and procurement .
Chemical Reactions Analysis
Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include electrophilic reagents and m-chloroperoxybenzoic acid (MCPBA) . For example, the reaction with MCPBA results in the formation of an epoxide . The major products formed from these reactions are polyfunctionalized bicyclic systems .
Scientific Research Applications
Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate is widely used in scientific research, particularly in the fields of chemistry and biology. It serves as a building block for the synthesis of various complex molecules and is utilized in the development of new pharmaceuticals . Additionally, it is employed in the study of reaction mechanisms and the exploration of new synthetic pathways .
Mechanism of Action
The mechanism of action of ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to participate in strain-releasing reactions, which typically cleave the central strained bond to deliver cyclobutanes or azetidines . These reactions are facilitated by the compound’s unique structural features, which enable it to undergo a range of chemical transformations .
Comparison with Similar Compounds
Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate can be compared to other similar compounds, such as oxygenated 2-azabicyclo[2.2.1]heptanes and 7-oxabicyclo[2.2.1]heptane . These compounds share similar bicyclic structures but differ in their functional groups and reactivity. For instance, oxygenated 2-azabicyclo[2.2.1]heptanes are synthesized via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes , while 7-oxabicyclo[2.2.1]heptane derivatives are commonly prepared through Diels-Alder reactions of furans . The unique structural features of this compound, such as the presence of a nitrogen atom within the ring system, contribute to its distinct reactivity and applications in research.
Properties
IUPAC Name |
ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-2-12-8(11)9-3-5-10(7-9)6-4-9/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHZSWAWMNOQJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCN(C1)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10576504 | |
Record name | Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10576504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119102-24-8 | |
Record name | Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10576504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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